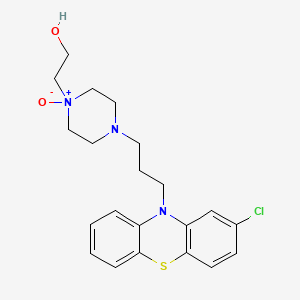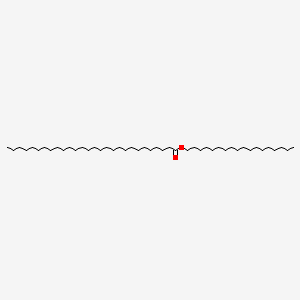
Octadecyl octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl octacosanoate: is a chemical compound with the molecular formula C46H92O2 . It is an ester formed from octacosanoic acid and octadecyl alcohol. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecyl octacosanoate can be synthesized through the esterification reaction between octacosanoic acid and octadecyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadecyl octacosanoate can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back into the corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Octacosanoic acid and octadecyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl octacosanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other complex esters and as a reference material in analytical chemistry.
Biology: In biological research, this compound is used to study lipid metabolism and the role of long-chain esters in biological systems. It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: While not commonly used directly in medicine, this compound’s derivatives and related compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industrial applications, this compound is used as a lubricant, plasticizer, and surfactant. Its properties make it suitable for use in cosmetics, coatings, and polymer industries.
Wirkmechanismus
The mechanism of action of octadecyl octacosanoate involves its interaction with various molecular targets, primarily through its ester bond. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing octacosanoic acid and octadecyl alcohol. These products can then participate in further metabolic pathways or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Octadecyl stearate
- Octadecyl palmitate
- Octadecyl myristate
Comparison: Octadecyl octacosanoate is unique due to its longer carbon chain compared to similar compounds like octadecyl stearate or octadecyl palmitate. This longer chain length imparts different physical and chemical properties, such as higher melting points and different solubility characteristics. These differences make this compound suitable for specific applications where longer chain esters are required.
Eigenschaften
CAS-Nummer |
95415-29-5 |
|---|---|
Molekularformel |
C46H92O2 |
Molekulargewicht |
677.2 g/mol |
IUPAC-Name |
octadecyl octacosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI-Schlüssel |
WCYLDNUDABIGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


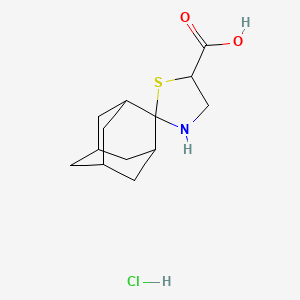
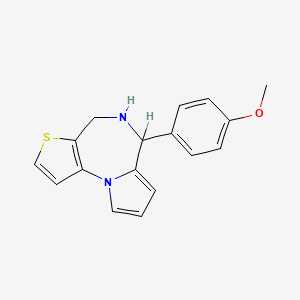
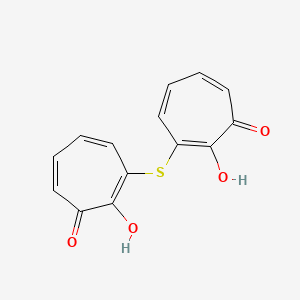







![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
